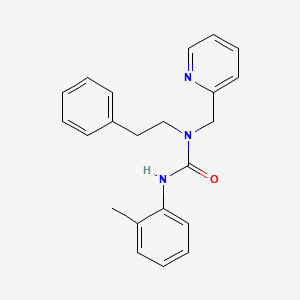

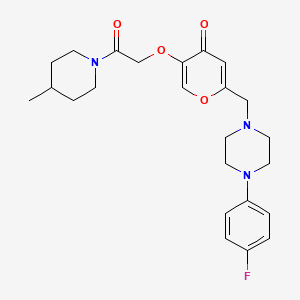

![molecular formula C27H27N3O3 B2420493 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1018125-56-8](/img/structure/B2420493.png)

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

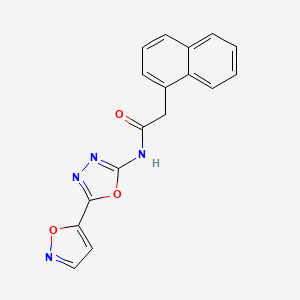

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group would contribute a bicyclic structure with nitrogen atoms, the pyrrolidinone group would add a five-membered ring with a carbonyl group, and the phenoxypropyl group would add a phenyl ring attached through an ether linkage.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The benzimidazole group might participate in reactions typical for aromatic heterocycles, the pyrrolidinone group might undergo reactions at the carbonyl group, and the phenoxypropyl group might undergo reactions typical for ethers and phenols .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given its molecular weight. Other properties, such as solubility, melting point, and boiling point, would depend on the specific arrangement of the atoms and the intermolecular forces .

科学的研究の応用

Aldose Reductase Inhibitors and Antioxidant Activity

- Application : This compound is part of a class of 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives studied for their activity as aldose reductase inhibitors. These compounds have shown significant activity levels in the micromolar/submicromolar range and have also displayed notable antioxidant properties. The structure-activity relationships in this series suggest the importance of specific hydroxyl groups in enzyme pharmacophoric recognition (C. La Motta et al., 2007).

Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1

- Application : Derivatives of this compound have been developed as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, a target for the treatment of type-2 diabetes. These derivatives have been prepared with carbon-13 and carbon-14 labeling to enable detailed studies in drug metabolism and pharmacokinetics (B. Latli et al., 2017).

Anticancer Properties

- Application : A related compound, 2-pyridin-2-yl-1H-benzimidazole, was used in synthesizing new ruthenium(II) arene compounds, which exhibited cytotoxic activity against several cancer cell lines. This research contributes to understanding structure-activity relationships in anticancer drug design (Marta Martínez-Alonso et al., 2014).

Novel Polyimides Synthesis

- Application : Compounds structurally similar to the given compound have been used in the synthesis and characterization of novel polyimides. These materials demonstrated good thermal stability and solubility in certain solvents, indicating potential applications in materials science (Xiaolong Wang et al., 2006).

Novel Chemosensors for pH

- Application : Related compounds have been explored as fluorescent chemosensors for pH, capable of discriminating between normal and cancer cells. This research has implications in biomedical diagnostics and cancer research (Tanumoy Dhawa et al., 2020).

Synthesis and Characterization of Pd(II) Complexes

- Application : Benzimidazole-containing compounds, akin to the queried compound, have been used in synthesizing Pd(II) complexes. These complexes have been characterized for their potential in catalyzing reactions like the Suzuki-Miyaura reaction, relevant in organic synthesis (S. Shukla et al., 2021).

特性

IUPAC Name |

4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3/c1-19-9-5-7-13-24(19)29-16-20(15-26(29)32)27-28-23-12-6-8-14-25(23)30(27)17-21(31)18-33-22-10-3-2-4-11-22/h2-14,20-21,31H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCMGYVOHYKYRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

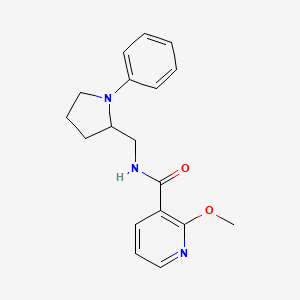

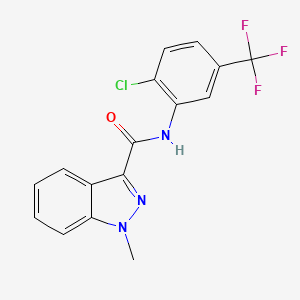

![5-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2420410.png)

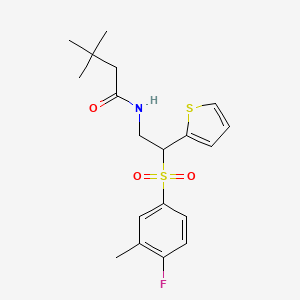

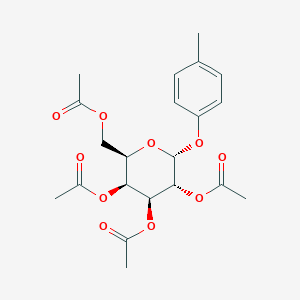

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)

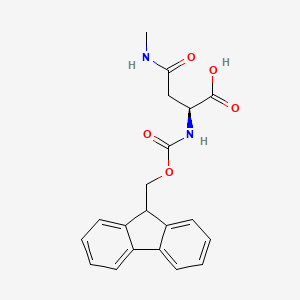

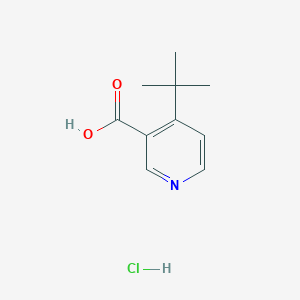

![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)

![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)

![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)